molecular formula C12H11NO B8288346 Phenoxyaniline

Phenoxyaniline

Cat. No. B8288346
M. Wt: 185.22 g/mol
InChI Key: GYNAVKULVOETAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04076849

Procedure details

A suspension of p-phenoxyaminobenzene (3.4g, 0.019 mole) in aqueous sodium hydroxide (100 ml. 12% NaOH) was stirred magnetically. Hexanoyl chloride (2.80g, 0.021 mole) was added dropwise over five minutes. The suspension was stirred for one hour and shaken with water-methylene chloride. The organic layer was washed twice with water, dried over anh. sodium sulphate and evaporated to dryness, in vacuo. Weight of beige solid; 4.30g, 81%, m.p. 69°-76° C. A portion (4.14g) was crystallized from chloroform-hexane, filtered and dried for 16 hours at 48° C./10 mm. Weight of beige solid -- 2.24g, m.p. 96°-98.5° C., sinters at 93° C. Recrystallized from the same solvents gave 1.90g beige crystals, m.p. 98.5°-99.5° C.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
water methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)C1C=CC=CC=1.[C:15](Cl)(=[O:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[OH2:23].C(Cl)Cl>[OH-].[Na+]>[O:21]([C:12]1[CH:11]=[CH:10][C:9]([NH:8][C:13](=[O:23])[CH2:14][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:14][CH:13]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
O(C1=CC=CC=C1)NC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
C(CCCCC)(=O)Cl
Step Three
Name
water methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred magnetically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The suspension was stirred for one hour
Duration
1 h
WASH
Type
WASH
Details
The organic layer was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness, in vacuo
CUSTOM
Type
CUSTOM
Details
A portion (4.14g) was crystallized from chloroform-hexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried for 16 hours at 48° C./10 mm
Duration
16 h
CUSTOM
Type
CUSTOM
Details
at 93° C
CUSTOM
Type
CUSTOM
Details
Recrystallized from the same solvents

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)NC(CCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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